molecular formula C17H21NO B461510 N-[2-(benzhydryloxy)ethyl]-N-ethylamine

N-[2-(benzhydryloxy)ethyl]-N-ethylamine

Cat. No.: B461510
M. Wt: 255.35g/mol
InChI Key: USZGULIHQBCUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzhydryloxy)ethyl]-N-ethylamine is a chemical compound of significant interest in organic and medicinal chemistry research. Its molecular structure features a benzhydryloxy moiety, a functional group prominently found in bioactive molecules and pharmaceuticals . This structural motif is a key component in well-known compounds such as diphenhydramine, a first-generation antihistamine, and its analogs . The presence of this group suggests potential for interaction with biological targets like histamine receptors, making the compound a valuable intermediate for the synthesis and development of new pharmacologically active molecules . The compound's structure, which includes an ethylamine chain linked via an ether group, makes it a versatile building block for constructing more complex chemical entities. Researchers can utilize it in the synthesis of compounds for neurological and inflammatory studies, given the known activity of its structural relatives . Furthermore, its application extends to the development of other complex molecules, such as piperazine derivatives, which are prevalent in drug discovery programs . This reagent is provided for research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35g/mol

IUPAC Name

2-benzhydryloxy-N-ethylethanamine

InChI

InChI=1S/C17H21NO/c1-2-18-13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3

InChI Key

USZGULIHQBCUKP-UHFFFAOYSA-N

SMILES

CCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations for N 2 Benzhydryloxy Ethyl N Ethylamine

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of N-[2-(benzhydryloxy)ethyl]-N-ethylamine can be achieved through two primary, well-documented pathways: the Williamson ether synthesis and acid-catalyzed etherification. Both methods involve the coupling of a benzhydryl group donor with an N-ethylethanolamine derivative.

Williamson Ether Synthesis: This classic and versatile method remains a cornerstone for preparing ethers tcichemicals.comchemeurope.com. The synthesis of the target compound via this pathway involves the reaction of a diphenylmethyl halide with N-ethylethanolamine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the oxygen atom of the amino alcohol acts as the nucleophile masterorganicchemistry.comwikipedia.org.

Precursors: The key precursors for this route are:

Diphenylmethyl halide: Typically diphenylmethyl chloride (chlorodiphenylmethane) or diphenylmethyl bromide. The halide serves as a good leaving group, facilitating the nucleophilic attack wikipedia.org.

N-ethylethanolamine: This bifunctional molecule provides both the ethylamine (B1201723) and the hydroxyl group that will form the ether.

Base: A base, such as sodium hydride (NaH) or an alkali metal hydroxide (e.g., NaOH, KOH), is often used to deprotonate the hydroxyl group of N-ethylethanolamine, forming a more potent alkoxide nucleophile. This increases the reaction rate significantly youtube.com.

The general reaction involves treating N-ethylethanolamine with a base to form the corresponding sodium salt, which then reacts with diphenylmethyl chloride in a suitable organic solvent like toluene to yield this compound prepchem.com.

Acid-Catalyzed Etherification: An alternative established pathway involves the direct coupling of benzhydrol (diphenylmethanol) with N-ethylethanolamine in the presence of an acid catalyst. This method is common in industrial synthesis for analogous compounds google.comgoogle.com.

Precursors:

Benzhydrol (Diphenylmethanol): This secondary alcohol provides the benzhydryl group.

N-ethylethanolamine: The amino alcohol that couples with benzhydrol.

Acid Catalyst: A strong acid, such as p-toluenesulfonic acid or sulfuric acid, is used to protonate the hydroxyl group of benzhydrol, turning it into a good leaving group (water) google.com.

In this process, the reactants are typically heated in an azeotroping solvent like toluene. The water formed as a byproduct is continuously removed using a Dean-Stark apparatus, which drives the reaction equilibrium toward the formation of the ether product google.com.

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. For the synthesis of this compound, parameters such as solvent, temperature, reactant ratio, and catalyst are key variables.

Based on studies of analogous syntheses, several optimization strategies can be employed allfordrugs.commit.edu. In the continuous flow synthesis of diphenhydramine (B27), reacting chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio at 175 °C with a residence time of 16 minutes resulted in yields of approximately 90% allfordrugs.commit.edu. For the acid-catalyzed batch process, refluxing in toluene for 12-36 hours is typical to ensure the complete removal of water and drive the reaction to completion google.com.

The following table illustrates how reaction parameters can be optimized for the synthesis, based on findings from related processes.

ParameterCondition A (Batch)Condition B (Batch - PTC)Condition C (Continuous Flow)Effect on Yield and Purity
Reactants Benzhydrol + N-ethylethanolamineDiphenylmethyl chloride + N-ethylethanolamineDiphenylmethyl chloride + N-ethylethanolamineChoice of reactants defines the pathway (etherification vs. substitution).
Solvent TolueneToluene / Water (biphasic)Solvent-free (neat)Solvent-free conditions improve atom economy and reduce waste. Toluene allows for azeotropic water removal.
Catalyst/Reagent p-Toluenesulfonic acidNaOH (aq) + Quaternary Ammonium SaltNone (thermal)Catalyst choice is critical. PTC avoids strong, anhydrous bases. Thermal activation in flow chemistry simplifies the process.
Temperature ~110 °C (Reflux)50-80 °C175 °CHigher temperatures increase reaction rates but can lead to side products. Flow chemistry allows for safe operation at superheated temperatures.
Reaction Time 12-36 hours4-8 hours~16 minutesContinuous flow significantly reduces reaction time from hours to minutes, increasing throughput.
Typical Yield Good to ExcellentGood to Excellent~90%All methods can produce high yields, but flow synthesis offers superior efficiency and control.

Molecular Interactions and Preclinical Pharmacological Characterization of N 2 Benzhydryloxy Ethyl N Ethylamine

Ligand-Receptor Binding Profiles

The interaction of a ligand with its receptor is the initiating event for a pharmacological response. This interaction is defined by the ligand's affinity for the receptor and its specificity for different receptor subtypes.

N-[2-(benzhydryloxy)ethyl]-N-ethylamine is predicted to act primarily as an antagonist or inverse agonist at histamine (B1213489) H1 receptors. nih.govnih.gov This is based on the activity of diphenhydramine (B27), which is a potent H1-receptor antagonist. consensus.apppatsnap.com The affinity of a compound for a receptor is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. Lower Ki values indicate higher binding affinity.

In addition to its high affinity for the histamine H1 receptor, diphenhydramine also demonstrates significant binding to muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic effects. nih.govpatsnap.com It is also known to interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin (B10506), although its affinity for these receptors is generally lower than for histamine and muscarinic receptors. drugbank.comnih.gov

Table 1: Predicted Receptor Binding Affinities of this compound based on Diphenhydramine Data

Receptor Subtype Ligand Ki (nM) Assay Type
Histamine H1 Diphenhydramine 20 Radioligand binding ([3H]Pyrilamine)

Data presented is for diphenhydramine as a proxy for this compound.

The interaction between a ligand and its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). nih.gov The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is related to the binding affinity. nih.gov The residence time of a ligand at a receptor (1/koff) can be a critical determinant of its duration of action. nih.govresearchgate.net While specific kinetic and thermodynamic data for this compound are not available, studies on antihistamines have highlighted the importance of these parameters. For instance, second-generation antihistamines tend to have a longer residence time at the H1 receptor compared to first-generation compounds like diphenhydramine. nih.gov

The binding of a ligand to a receptor is also governed by thermodynamic principles, involving changes in enthalpy (ΔH°) and entropy (ΔS°). nih.gov These parameters provide insight into the forces driving the binding event. For antihistamines, it has been shown that second-generation agents may bind to H1 receptors with a stronger entropic contribution compared to first-generation agents. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action involves detailing how the ligand, once bound to the receptor, modulates cellular function through activation or inhibition of signaling pathways.

This compound is expected to function as an inverse agonist at the H1 receptor. nih.gov An inverse agonist not only blocks the action of the endogenous agonist (histamine) but also reduces the basal activity of the receptor in its absence. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade. By binding to the H1 receptor, diphenhydramine competitively blocks the binding of histamine and prevents the receptor from adopting its active conformation. nih.govchemicalbook.com This action blunts the physiological effects of histamine, such as increased vascular permeability and smooth muscle contraction. nih.gov

Furthermore, diphenhydramine has been shown to act as an intracellular sodium channel blocker, which contributes to its local anesthetic properties. nih.govconsensus.app This mechanism involves the inhibition of neuronal sodium (Na+) currents by binding to inactivated Na+ channels. consensus.app

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory effects of histamine.

As an inverse agonist, this compound would be predicted to inhibit this downstream signaling. By stabilizing the inactive conformation of the H1 receptor, it would prevent G-protein coupling and the subsequent activation of PLC, thereby attenuating the production of second messengers and the release of intracellular calcium. This reduction in signaling leads to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. There is also evidence to suggest that diphenhydramine can inhibit the activity of the NF-κB immune response transcription factor.

Enzymatic Interactions and Inhibition Studies

The metabolism of a compound can significantly influence its pharmacological profile and potential for drug-drug interactions.

The primary route of metabolism for diphenhydramine is through the cytochrome P450 (CYP) enzyme system in the liver. nih.govpatsnap.com Specifically, N-demethylation is a major metabolic pathway. drugbank.comnih.gov Several CYP isozymes are involved in this process, with CYP2D6 showing the highest affinity for diphenhydramine. drugbank.comnih.gov Other contributing enzymes include CYP1A2, CYP2C9, and CYP2C19. drugbank.comnih.gov Given its structural similarity, this compound is likely metabolized through a similar N-dealkylation process involving these CYP enzymes.

Diphenhydramine is not only a substrate but also a known inhibitor of CYP2D6. nih.gov This can lead to clinically significant drug interactions when co-administered with other drugs that are also metabolized by this enzyme. The inhibitory effect is competitive, suggesting that diphenhydramine binds to the active site of the enzyme. nih.gov

Table 2: Predicted Enzymatic Interactions of this compound based on Diphenhydramine Data

Enzyme Role in Metabolism Nature of Interaction
CYP2D6 Major, high-affinity N-dealkylation Substrate, Competitive Inhibitor
CYP1A2 Minor, low-affinity N-dealkylation Substrate
CYP2C9 Minor, low-affinity N-dealkylation Substrate

Data presented is for diphenhydramine as a proxy for this compound.

Comprehensive Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound, also known as Nordiphenhydramine, is intrinsically linked to its parent compound, diphenhydramine. Understanding the SAR of this chemical family provides insights into the specific contributions of its molecular features to its biological activity.

The essential pharmacophoric features of this compound and related compounds in the diarylmethyl ether class are well-recognized and contribute to their interaction with the histamine H1 receptor. These key features include:

The Diarylmethyl (Benzhydryl) Moiety: This bulky, lipophilic group, consisting of two phenyl rings attached to a central carbon, is crucial for binding to the H1 receptor. The aromatic rings are thought to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the receptor's binding pocket.

The Ether Oxygen: The oxygen atom in the ether linkage is a key hydrogen bond acceptor, forming a critical interaction with the receptor. This contributes to the affinity and stability of the ligand-receptor complex.

The Ethylamine (B1201723) Side Chain: The two-carbon spacer between the ether oxygen and the terminal nitrogen atom is generally considered optimal for antihistaminic activity in this class of compounds.

The Terminal Amine Group: The tertiary amine in the parent compound, diphenhydramine, is typically protonated at physiological pH, allowing for a crucial ionic interaction with a negatively charged amino acid residue (such as aspartate) in the H1 receptor. In this compound, this is a secondary amine, which is also protonatable and capable of forming this ionic bond.

Systematic modifications of the this compound structure can significantly impact its biological activity profile, including its affinity for the H1 receptor and its selectivity over other receptors.

Modification of the Terminal Amine: The nature of the substituent on the terminal nitrogen plays a significant role in the compound's activity and side effect profile.

N-demethylation: The conversion of diphenhydramine (a tertiary amine) to this compound (a secondary amine) is a known metabolic step. nih.gov While this metabolite retains biological activity, the change in the amine substitution can affect its binding affinity and selectivity. nih.gov

N-oxidation: The formation of N-oxide derivatives, such as Diphenhydramine N-Oxide, results in a molecule with different physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes the impact of these structural modifications:

ModificationCompound ExampleEffect on Biological Activity
N-demethylationThis compoundRetains biological activity, potential for altered receptor affinity and selectivity.
N-oxidationDiphenhydramine N-OxideAlters physicochemical properties, impacting the ADME profile.

Comparative Pharmacological Profiling with Structurally Related Analogs in Preclinical Models

To better understand the pharmacological profile of this compound, it is useful to compare it with structurally related analogs, particularly second-generation antihistamines that have been extensively studied in preclinical models. Desloratadine, the active metabolite of loratadine, serves as a relevant comparator due to its high affinity and selectivity for the H1 receptor. nih.govresearchgate.net

Desloratadine exhibits a high H1 receptor binding affinity, which is significantly greater than that of other second-generation antihistamines like cetirizine, ebastine, and fexofenadine. researchgate.net Preclinical studies have demonstrated that desloratadine is a potent, selective, and non-sedating H1 receptor antagonist. nih.govresearchgate.net It also exhibits anti-inflammatory properties that are independent of H1-receptor antagonism. researchgate.net

While direct comparative preclinical data for this compound is limited, we can infer its likely profile based on its structural similarity to first-generation antihistamines. Unlike the non-sedating profile of desloratadine, compounds of the diphenhydramine class are known to cross the blood-brain barrier and cause sedation. nih.gov

The following table provides a comparative overview of the pharmacological properties of related antihistamines.

FeatureThis compound (Inferred)DesloratadineFexofenadineLevocetirizine
Receptor Affinity Moderate to High H1 AffinityHigh H1 Affinity researchgate.netPotent H1 Antagonist nih.govPotent H1 Antagonist nih.gov
Sedation Likely SedatingNon-sedating nih.govnih.govNon-sedating nih.govMay cause somnolence in susceptible individuals nih.gov
Anticholinergic Effects Likely PresentFree of antimuscarinic/anticholinergic effects nih.govNot specifiedNot specified
Duration of Action Not specifiedLong duration of action nih.govRelatively short duration of action nih.govLong duration of action nih.gov

In preclinical models, desloratadine has been shown to be effective without causing central nervous system impairment. nih.gov This is a key differentiating factor from first-generation compounds like diphenhydramine and, by extension, its metabolite this compound.

Metabolic Pathways and Biotransformation Studies of N 2 Benzhydryloxy Ethyl N Ethylamine Preclinical Focus

Identification and Characterization of Metabolites

The metabolism of N-[2-(benzhydryloxy)ethyl]-N-ethylamine is predicted to proceed along pathways similar to those established for diphenhydramine (B27). The primary metabolic transformations involve modifications of the N-ethylamine group.

One of the principal metabolic routes is anticipated to be N-de-ethylation , where one of the ethyl groups is removed from the tertiary amine. This process would yield the secondary amine metabolite, N-[2-(benzhydryloxy)ethyl]ethanamine . Further metabolism could lead to the removal of the second ethyl group, resulting in the primary amine, 2-(benzhydryloxy)ethanamine .

Another significant pathway is N-oxidation of the tertiary amine, which would form This compound N-oxide . Additionally, the primary amine metabolite resulting from complete N-dealkylation can undergo further oxidation to form acidic metabolites. For instance, studies on diphenhydramine show the formation of diphenylmethoxyacetic acid from the corresponding primary amine. nih.govnih.govsemanticscholar.org

Furthermore, conjugation reactions represent a key phase II metabolic pathway. The metabolites, particularly those with available functional groups, are expected to be conjugated with molecules like glycine (B1666218) and glutamine before excretion. nih.gov

A study using the fungus Cunninghamella elegans, known to model mammalian metabolism, showed that diphenhydramine is metabolized into several key compounds. The major metabolites identified were diphenhydramine-N-oxide (3%), N-desmethyldiphenhydramine (30%), N-acetyldidesmethyldiphenhydramine (13%), and N-acetyl-N-desmethyldiphenhydramine (12%). nih.gov These findings support the predicted metabolic pathways of N-dealkylation and N-oxidation for this compound.

In Vitro Metabolic Stability and Clearance Assessments (e.g., Microsomal, Hepatocyte Models)

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and clearance. In vitro models, including liver microsomes and hepatocytes, are standard tools for these assessments. creative-bioarray.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them ideal for studying oxidative metabolism. bioduro.com Hepatocytes, being intact liver cells, contain both phase I and phase II enzymes and provide a more comprehensive picture of hepatic metabolism. bioduro.comevotec.com

For diphenhydramine, studies have shown that it undergoes significant first-pass metabolism in the liver. nih.gov The elimination half-life in healthy adults ranges from 2.4 to 9.3 hours. nih.govnih.gov In a study on the thermal degradation of diphenhydramine, the half-life (t0.5) was found to be 18.01 hours in 0.1 M HCl and extended to 71.65 hours at pH 7. nih.gov

The intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific substrate. For diphenhydramine, CYP2D6 has been identified as a high-affinity enzyme involved in its N-demethylation, with a reported Km value of 1.12 ± 0.21 µM in human liver microsomes. drugbank.com The Vmax/KM values of high-affinity UDP-glucuronosyltransferases (UGTs) for diphenhydramine exceed those of low-affinity enzymes, suggesting a major contribution to its N-glucuronidation at therapeutic concentrations.

Interactive Data Table: In Vitro Metabolic Parameters for Diphenhydramine (as a proxy for this compound)

In Vitro ModelParameterValueReference
Human Liver MicrosomesEnzymeCYP2D6 drugbank.com
Km (N-demethylation)1.12 ± 0.21 µM drugbank.com
Human Liver MicrosomesEnzymeCYP1A2, CYP2C9, CYP2C19 drugbank.com
AffinityLow-affinity components drugbank.com
Human Liver MicrosomesN-demethylation activity (CYP2D6)0.69 pmol/min/pmol P450 drugbank.com
Thermal Degradationt0.5 (0.1 M HCl)18.01 h nih.gov
Thermal Degradationt0.5 (pH 7)71.65 h nih.gov

Elucidation of Biotransformation Pathways and Enzymatic Mechanisms

The biotransformation of this compound is predicted to be primarily mediated by the cytochrome P450 (CYP) monooxygenase system. nih.gov The N-dealkylation of tertiary amines, a key metabolic pathway, is a well-established reaction catalyzed by CYP enzymes. nih.govresearchgate.net This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down to a secondary amine and an aldehyde. semanticscholar.org

Based on studies of diphenhydramine, several CYP isozymes are implicated in the metabolism of this compound. CYP2D6 is identified as the primary enzyme responsible for the initial N-dealkylation, exhibiting high affinity for the substrate. drugbank.com Other CYP isozymes, including CYP1A2 , CYP2C9 , and CYP2C19 , also contribute to this metabolic pathway, albeit as low-affinity components. drugbank.com The involvement of multiple CYP enzymes suggests a complex metabolic profile and potential for drug-drug interactions with other compounds metabolized by these enzymes. drugbank.com

In addition to N-dealkylation, N-oxidation is another important biotransformation pathway for tertiary amines, leading to the formation of N-oxides. This reaction is also catalyzed by CYP enzymes. The resulting metabolites from these phase I reactions can then undergo phase II conjugation, such as glucuronidation, to facilitate their excretion from the body.

Interactive Data Table: Enzymes Involved in the Biotransformation of Diphenhydramine (as a proxy for this compound)

Enzyme FamilySpecific IsozymeMetabolic ReactionRoleReference
Cytochrome P450CYP2D6N-dealkylationHigh-affinity catalysis drugbank.com
Cytochrome P450CYP1A2N-dealkylationLow-affinity catalysis drugbank.com
Cytochrome P450CYP2C9N-dealkylationLow-affinity catalysis drugbank.com
Cytochrome P450CYP2C19N-dealkylationLow-affinity catalysis drugbank.com
UDP-glucuronosyltransferaseNot specifiedN-glucuronidationPhase II conjugation

Advanced Analytical Methodologies for Research on N 2 Benzhydryloxy Ethyl N Ethylamine

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic techniques are fundamental in the analytical workflow for N-[2-(benzhydryloxy)ethyl]-N-ethylamine, enabling its separation from impurities, metabolites, and matrix components, as well as its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its versatility and sensitivity. The development of a robust HPLC method is a critical first step in its analytical characterization. A typical method would involve a reversed-phase approach, leveraging a C18 column to separate the nonpolar compound from more polar entities.

Method development would systematically optimize several key parameters to achieve a sharp, symmetrical peak with a suitable retention time. These parameters include the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, the pH of the buffer to control the ionization state of the amine group, the column temperature to ensure reproducibility, and the flow rate. Detection is commonly achieved using a UV detector, set at a wavelength where the benzhydryl moiety exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for nonpolar compounds.
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 7.0) (60:40 v/v)Balances retention and elution for optimal peak shape.
Flow Rate 1.0 mL/minEnsures efficient separation within a reasonable analysis time.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 220 nmCorresponds to the absorbance maximum of the benzhydryl group.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative and often orthogonal approach for the analysis of this compound. This technique is particularly valuable for its high resolving power and the structural information provided by the mass spectrometer. For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability, although its molecular weight may allow for direct analysis.

In a typical GC-MS application, the compound is introduced into the GC, where it is vaporized and separated on a capillary column, often one with a nonpolar stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern provides a characteristic fingerprint that can be used for definitive identification by matching against a spectral library or through manual interpretation.

Spectroscopic Characterization Techniques for Structural Elucidation of Research Findings

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the benzhydryl group, the methine proton (-CH-O-), the methylene (B1212753) protons of the ethyl and ethylamine (B1201723) groups, and the methyl protons of the ethylamine group. The chemical shifts, integration values, and coupling patterns of these signals allow for the complete assignment of the proton skeleton.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. Distinct signals would be expected for the aromatic carbons, the methine carbon, the methylene carbons adjacent to oxygen and nitrogen, and the terminal methyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)₂7.20-7.40Multiplet
Methine (-CH-O-)5.30Singlet
Methylene (-O-CH₂-)3.65Triplet
Methylene (-CH₂-N)2.80Triplet
Ethyl (-N-CH₂-CH₃)2.60Quartet
Methyl (-CH₂-CH₃)1.10Triplet

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. This is a significant advantage over low-resolution MS, as it can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for this purpose. The accurate mass measurement serves as a definitive confirmation of the compound's identity.

Development of Quantitative Assays for Preclinical Research Applications

For preclinical research, it is essential to develop and validate quantitative assays to measure the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.

The development of an LC-MS/MS assay involves:

Optimization of MS/MS parameters: This includes selecting the optimal precursor ion (the protonated molecule [M+H]⁺) and identifying stable, high-intensity product ions following collision-induced dissociation (CID). The transitions from the precursor to the product ions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification.

Chromatographic Separation: A rapid HPLC or UPLC method is developed to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement.

Sample Preparation: An efficient sample extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate the analyte from the complex biological matrix.

Assay Validation: The method is validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Computational and Theoretical Studies of N 2 Benzhydryloxy Ethyl N Ethylamine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as N-[2-(benzhydryloxy)ethyl]-N-ethylamine, might interact with a biological target, typically a protein.

Predictive Modeling of Ligand-Protein Interactions

Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of this compound to a specific protein's active site. This process involves generating a three-dimensional model of the compound and fitting it into the binding pocket of a target protein. The output of such a study would be a scoring function value, which estimates the binding free energy, and a predicted binding pose. For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ethylamine (B1201723) or benzhydryloxy moieties and the amino acid residues of the enzyme.

Conformational Analysis and Energetic Landscapes

Molecular dynamics (MD) simulations could be used to explore the conformational flexibility of this compound in a simulated biological environment. By simulating the motion of the atoms of the molecule over time, researchers can understand its dynamic behavior, identify its most stable conformations, and calculate the energetic landscape. This would reveal how the molecule might change its shape to fit into a binding site, providing a more dynamic and realistic view of the binding process than static docking alone.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule. Methods like Density Functional Theory (DFT) would be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the reactivity of this compound and its ability to participate in different types of chemical interactions. For example, the analysis could pinpoint the most likely sites for nucleophilic or electrophilic attack.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features necessary for its biological activity. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once developed, this pharmacophore could be used as a 3D query to search large chemical databases for other molecules with a similar arrangement of features, a process known as virtual screening. This approach could identify other compounds with potentially similar biological activities.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)

Various computational models can predict the ADME properties of a molecule, which are critical for its potential development as a therapeutic agent. These predictions are based on the molecule's structure and physicochemical properties. For this compound, these tools could predict its solubility, lipophilicity (logP), and potential to be a substrate for metabolic enzymes, based on non-human, in vitro, or in silico models.

Predicted Physicochemical and ADME Properties

While specific experimental or detailed computational studies for this compound are not available, it is possible to generate predictive data using established computational models. The following table represents hypothetical data that would be generated from such in silico tools.

PropertyPredicted ValueMethod
Molecular Weight271.38 g/mol Calculation from formula
LogP (octanol-water partition coefficient)3.8Predictive models (e.g., XLogP3)
Topological Polar Surface Area (TPSA)21.3 ŲCalculation from structure
Number of Rotatable Bonds9Calculation from structure
Hydrogen Bond Donors1Calculation from structure
Hydrogen Bond Acceptors2Calculation from structure
Predicted Aqueous Solubility (logS)-3.5In silico prediction
Predicted Blood-Brain Barrier PermeationHighIn silico prediction

Preclinical Research on this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed preclinical research on the specific chemical compound this compound is not publicly available. As a result, an article detailing its use as a scientific probe in preclinical applications, as per the requested outline, cannot be generated at this time.

Extensive searches for scholarly articles, patents, and chemical database entries pertaining to this compound have failed to yield specific data on its use in in vitro, ex vivo, or in vivo research models. The scientific literature readily contains information on structurally related compounds, such as N,N-dimethyl and N-methyl analogues of the benzhydryloxyethylamine scaffold, which are derivatives of the well-known antihistamine diphenhydramine (B27). However, information detailing the synthesis, pharmacological characterization, and application of the N-ethyl analogue as a research tool is conspicuously absent.

This lack of available data prevents a scientifically accurate discussion of its use in the following areas outlined in the initial request:

Preclinical Applications and Research Models Utilizing N 2 Benzhydryloxy Ethyl N Ethylamine As a Scientific Probe

Development of N-[2-(benzhydryloxy)ethyl]-N-ethylamine as a Chemical Biology Tool:Without primary research data, its development and utility as a tool for chemical biology cannot be assessed.

It is possible that research on this specific compound exists but has not been published, is part of proprietary research, or is indexed under a different chemical nomenclature not readily identifiable through standard search protocols. However, based on currently accessible information, the preclinical applications and research models utilizing this compound as a scientific probe are not documented.

Future Directions and Emerging Research Avenues for N 2 Benzhydryloxy Ethyl N Ethylamine

Integration with Novel Drug Discovery Paradigms and Modalities

The evolution of drug discovery methodologies offers new avenues to unlock the therapeutic potential of the N-[2-(benzhydryloxy)ethyl]-N-ethylamine scaffold. Modern techniques can enable the development of derivatives with enhanced specificity, reduced off-target effects, and novel therapeutic applications.

Future research in this area should focus on:

Structure-Based Drug Design (SBDD): Leveraging the known crystal structures of targets like the histamine (B1213489) H1 receptor, computational modeling and SBDD can guide the rational design of this compound derivatives. This approach can optimize interactions with the binding site to improve potency and selectivity, while minimizing interactions with other receptors responsible for undesirable side effects.

Fragment-Based Drug Discovery (FBDD): This technique can be employed to identify small molecular fragments that bind to novel biological targets. The benzhydryloxy or the N-ethylamine moieties of the parent compound could serve as starting points for building entirely new molecules with unique pharmacological profiles.

Novel Drug Delivery Systems: The development of advanced drug delivery systems could revolutionize the application of compounds like this compound. For instance, formulating derivatives for transdermal delivery via microneedle arrays could offer a non-invasive and controlled release mechanism, potentially enhancing efficacy and patient compliance for various indications.

Drug Discovery ParadigmApplication to this compoundPotential Outcome
Structure-Based Drug Design (SBDD)Design of derivatives with optimized binding to target receptors.Increased potency and selectivity, reduced side effects.
Fragment-Based Drug Discovery (FBDD)Use of the benzhydryloxy or N-ethylamine fragments to identify new targets.Discovery of novel therapeutic applications beyond antihistaminic effects.
Novel Drug Delivery SystemsFormulation into microneedle arrays or other advanced delivery platforms.Enhanced bioavailability, controlled release, and improved patient experience.

Exploration of Unconventional Biological Targets for Basic Research

The therapeutic and side-effect profile of diphenhydramine (B27) and its analogs suggests that their interactions extend beyond the histamine H1 receptor. A systematic exploration of these "off-target" interactions could reveal novel biological pathways and present new opportunities for basic and translational research.

Key unconventional targets for investigation include:

Ion Channels: It is known that diphenhydramine can act as a local anesthetic by blocking sodium channels. nih.gov A detailed investigation into the effects of this compound on various voltage-gated sodium channels, as well as other ion channels such as potassium and calcium channels, could uncover its potential as a modulator of neuronal excitability and cardiovascular function.

G-Protein Coupled Receptors (GPCRs): Beyond the H1 receptor, this chemical class may interact with other GPCRs. For example, research into histamine H3 receptor antagonists has shown promise for treating neurodegenerative conditions. Screening this compound and its derivatives against a panel of GPCRs could identify unexpected activities relevant to a range of physiological processes.

Enzymes: The metabolic pathways of diphenhydramine are well-documented and involve cytochrome P450 enzymes. Investigating the inhibitory or inductive effects of this compound on these and other key enzymes could inform its potential for drug-drug interactions and reveal new enzymatic targets.

Unconventional Target ClassSpecific ExamplesRationale for Exploration
Ion ChannelsVoltage-gated sodium channels, potassium channels, calcium channelsPotential for development as local anesthetics, antiarrhythmics, or neuro-modulatory agents. nih.gov
G-Protein Coupled Receptors (GPCRs)Histamine H3 receptor, muscarinic receptors, adrenergic receptorsDiscovery of novel activities in the central nervous system, cardiovascular system, and beyond.
EnzymesCytochrome P450 family, other metabolic enzymesUnderstanding of metabolic fate, potential for drug interactions, and identification of new enzymatic modulators.

Potential for Derivative Design in Advancing Chemical Biology and Mechanistic Research

The design and synthesis of specialized derivatives of this compound can provide powerful tools for dissecting complex biological processes. These chemical probes can be used to elucidate the mechanism of action of the parent compound and to explore the function of its biological targets.

Strategies for derivative design in this context include:

Photoaffinity Labels: Incorporating a photoreactive group into the structure of this compound would allow for the creation of photoaffinity labels. These tools can be used to covalently crosslink the molecule to its biological targets upon photoactivation, enabling the identification and characterization of binding partners.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would create fluorescent probes. These can be used in cellular imaging studies to visualize the subcellular localization of the compound and its targets in real-time.

Biotinylated Derivatives: The addition of a biotin (B1667282) tag would facilitate the purification of target proteins. By incubating a biotinylated derivative with a cell lysate and then using streptavidin-coated beads, the protein-ligand complex can be isolated for identification by techniques such as mass spectrometry.

Derivative TypeApplication in Chemical BiologyResearch Question Addressed
Photoaffinity LabelsCovalent labeling of binding partners.What are the direct molecular targets of this compound?
Fluorescent ProbesVisualization of subcellular localization.Where in the cell does the compound accumulate and interact with its targets?
Biotinylated DerivativesAffinity-based purification of target proteins.What is the identity of the proteins that bind to this chemical scaffold?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.